4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

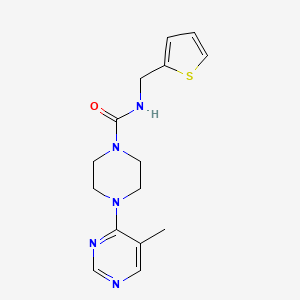

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (DFMTA) is a carboxylic acid derivative of 2-methylthiazole, a heterocyclic aromatic compound found in a variety of natural products. It has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmaceuticals, and biochemistry. DFMTA has been used as a starting material for the synthesis of several compounds, such as sulfonamides, thiadiazoles, and thiazolones. In addition, it has been used as a reagent in the synthesis of various heterocyclic compounds and as a catalyst in the synthesis of polymers.

Aplicaciones Científicas De Investigación

Idiopathic Pulmonary Fibrosis (IPF) Therapy

DGM has shown promise in mitigating idiopathic pulmonary fibrosis (IPF), a progressive lung disease characterized by inflammation and excessive extracellular matrix deposition. Researchers have found that DGM inhibits epithelial–mesenchymal transformation (EMT) induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells. By reducing the expression of proteins like α-SMA, vimentin, and collagen I, and increasing E-cadherin expression, DGM attenuates fibrosis. In rat models, DGM treatment improved lung function, reduced inflammation, and decreased collagen deposition .

Antifungal Properties

DGM exhibits antifungal activity against various pathogens. Studies have explored its potential as a novel antifungal agent, particularly against Candida albicans and other fungal species. Its unique chemical structure contributes to its efficacy in inhibiting fungal growth .

Synthetic Intermediate for Roflumilast

DGM serves as a crucial synthetic intermediate in the production of roflumilast , a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The synthesis of roflumilast involves DGM as a key building block .

Propiedades

IUPAC Name |

4-(difluoromethoxy)-2-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO3S/c1-2-9-4(12-6(7)8)3(13-2)5(10)11/h6H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLHUMOBYBIMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2721652.png)

![(1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2721657.png)

![2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2721660.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid](/img/structure/B2721663.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721665.png)

![N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide](/img/structure/B2721666.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide](/img/structure/B2721670.png)